5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine
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Overview
Description
5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine is a chemical compound with the molecular formula C4H7BrN2O . It is also known by other synonyms such as TIMTEC-BB SBB010634 and 5-(Bromomethyl)oxazolidin-2-imine .
Molecular Structure Analysis
The molecular structure of 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine consists of 4 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of the compound is 179.02 g/mol .Scientific Research Applications
Synthetic Utility in Organic Chemistry
5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine serves as a versatile scaffold in organic synthesis. It is used for synthesizing a variety of substituted oxazoles, demonstrating its utility in creating diverse chemical structures. For instance, its analogues, 2-(halomethyl)-4,5-diaryloxazoles, are reactive and can be transformed through substitution reactions into various alkylamino-, alkylthio-, and alkoxy-methyl oxazoles. This adaptability makes it a valuable compound in the synthesis of extended oxazoles (Patil & Luzzio, 2016).
Role in Medicinal Chemistry
5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine derivatives have shown potential in medicinal chemistry. For example, a study on the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in some anti-cancer drug synthesis, exemplifies its application in drug development (Cao Sheng-li, 2004). Moreover, its application extends to the synthesis of iminoglycitols from amino acids, contributing to the creation of potential therapeutic compounds (Swaleh & Liebscher, 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN2O/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJDVEKKUOXALB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=N1)N)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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